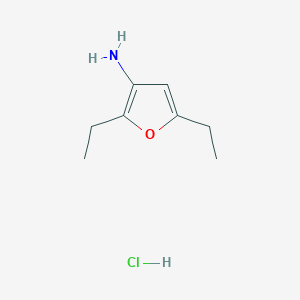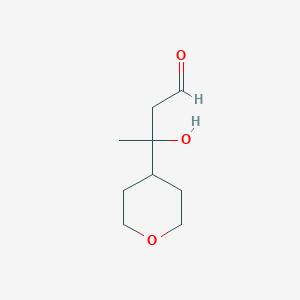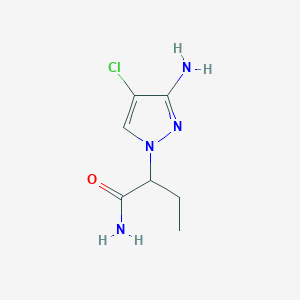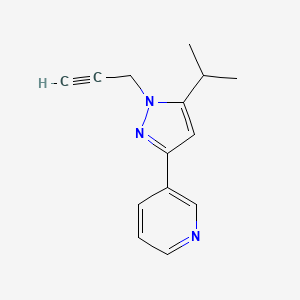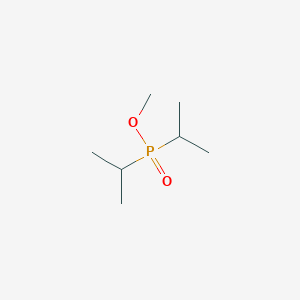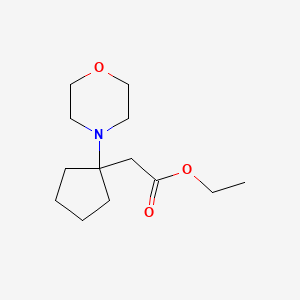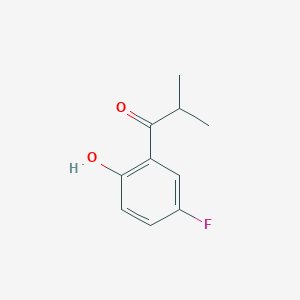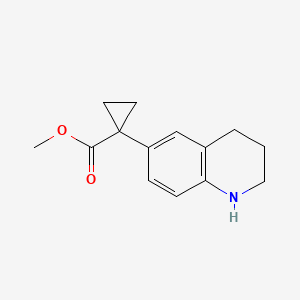![molecular formula C13H23NO3 B13339451 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-8-oxa-2-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including potential drugs for various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the creation of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spiro compound with a slightly different substituent pattern.
2-oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and substituents.
2,8-diaza-spiro[4.5]decane: A spiro compound with two nitrogen atoms in the ring system.
Uniqueness
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific substituents and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO3/c1-10(2)7-14-8-11(12(15)16)13(9-14)3-5-17-6-4-13/h10-11H,3-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
VOGOHXYEOPBNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(C2(C1)CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


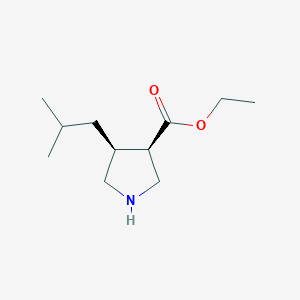
![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)

![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
